molecular formula C21H20N4O5S B2651171 N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide CAS No. 899961-44-5

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2651171
CAS RN: 899961-44-5
M. Wt: 440.47
InChI Key: SJJWSMUDVBAIAS-UHFFFAOYSA-N
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Description

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
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Scientific Research Applications

Compulsive Behavior Modulation

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide and similar compounds have been studied for their roles in modulating compulsive behavior, specifically compulsive food consumption in binge eating. Orexin receptors, which play a role in feeding, arousal, and stress, have been a target for these compounds. Selective antagonism at Orexin-1 Receptor (OX1R) mechanisms has indicated potential as a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Cancer Treatment and Photodynamic Therapy

Certain derivatives of N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide have been explored in cancer treatment. Zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, which exhibit similar structural components, have shown remarkable potential as Type II photosensitizers for the treatment of cancer in photodynamic therapy. Their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are important for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Pharmacological Evaluations

Computational and pharmacological studies have been performed on derivatives of N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies involve docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) and examining compounds for their respective pharmacological activities (Faheem, 2018).

Antioxidant Activity

Pyrazole-acetamide derivatives, including compounds structurally related to N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide, have been synthesized and characterized for their potential antioxidant activity. The antioxidant activity of these compounds was determined in vitro by various methods showing significant results, indicating the potential use of these compounds or their derivatives in treatments or conditions where antioxidant properties are desirable (Chkirate et al., 2019).

properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c1-30-18-10-6-5-7-14(18)11-22-20(26)21(27)23-19-16-12-31(28,29)13-17(16)24-25(19)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJWSMUDVBAIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide

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